methyl 3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of related quinazoline derivatives involves palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, a method that could potentially be adapted for the synthesis of methyl 3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate. This method highlights the importance of catalytic conditions and the choice of substrates in achieving the desired quinazoline derivatives (Costa et al., 2004). Additionally, cyclocondensation reactions offer a route to synthesize tetrahydropyrazolo[1,5-b]quinazolines and tetrahydropyrazolo[4,5-b]quinolines, indicating a versatile approach to constructing the quinazoline core through selective cycloaddition and cyclization steps (Orlov & Sidorenko, 2012).
Molecular Structure Analysis
The molecular structure of related quinazoline derivatives reveals the presence of cyclohexane rings and various functional groups that contribute to the compound's chemical behavior. For example, the crystal structure analysis of certain quinazoline derivatives demonstrates the adoption of specific conformations that are pivotal for their reactivity and interactions (Jiang, Wu, & Li, 2007).
Chemical Reactions and Properties
Quinazoline derivatives undergo a variety of chemical reactions, including cycloaddition, cyclization, and rearrangement, which are crucial for their synthesis and modification. For instance, ethyl isocyanoacetate can undergo cycloaddition to quinoxalines, a reaction that could be analogous in the synthesis or modification of methyl 3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate derivatives (Sundaram et al., 2007).
Physical Properties Analysis
The physical properties of quinazoline derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular composition and structure. The crystal packing and hydrogen bonding patterns observed in quinazoline derivatives contribute to their stability and physical characteristics, which are essential for their practical applications and synthesis strategies (Jiang, Wu, & Li, 2007).
Chemical Properties Analysis
The chemical properties of methyl 3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate, such as reactivity towards nucleophiles or electrophiles, redox behavior, and interaction with catalysts, are informed by studies on similar compounds. For instance, the reactivity of quinazoline derivatives with various reagents demonstrates the potential for functionalization and modification to achieve desired chemical properties (Gawande et al., 2015).
Scientific Research Applications
Synthesis and Chemical Properties :
- Methyl 3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is involved in the synthesis of various heterocyclic systems such as 4H-3,1-benzoxazines and quinazolin-2-ones. An approach involving palladium-catalyzed cyclization-alkoxycarbonylation is used for this purpose (Costa et al., 2004).
- Another study demonstrated the use of this compound in the oxidative dearomatization of phenols and anilines, leading to the formation of ortho-quinol imines (Quideau et al., 2005).
Material Science Applications :
- In material science, methyl 3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate derivatives have shown potential in the protection of mild steel from corrosion. Quinazoline derivatives exhibit excellent corrosion inhibition efficiencies in a 0.5 M HCl medium (Kumar et al., 2020).
Pharmaceutical Research :
- The compound has been used in pharmaceutical research for the synthesis of novel Hantzsch 1,4-dihydropyridines, acridine-1,8-diones, and polyhydroquinolines. These derivatives have shown promising antimicrobial activities, indicating their potential in drug development (Ladani et al., 2011).
Optical Applications :
- In the field of optics, this compound has been used in the design and fabrication of organic photodiodes. The unique optical behavior of derivatives like ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate suggests potential applications in photodiode technology (Elkanzi et al., 2020).
properties
IUPAC Name |
methyl 3-cyclohexyl-2,4-dioxo-1H-quinazoline-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-22-15(20)10-7-8-12-13(9-10)17-16(21)18(14(12)19)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWGULXQRUPCTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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